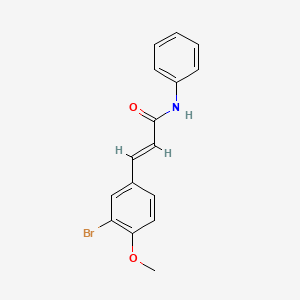

3-(3-bromo-4-methoxyphenyl)-N-phenylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-Bromo-4-methoxyphenyl)-N-phenylacrylamide involves several steps, including regioselective bromination, acylation, and Grignard reactions. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, showcasing the methodologies that can be applied to synthesize derivatives of 3-(3-Bromo-4-methoxyphenyl)-N-phenylacrylamide (Guzei et al., 2010).

Molecular Structure Analysis

Molecular structure studies reveal intricate details about the compound's conformation and bonding. For example, conformational polymorphism has been observed in related compounds, indicating the presence of multiple stable forms under different conditions, which directly impacts their chemical and physical properties (Bashkirava et al., 2007).

Chemical Reactions and Properties

3-(3-Bromo-4-methoxyphenyl)-N-phenylacrylamide and its derivatives participate in a variety of chemical reactions, reflecting their reactive nature. The presence of functional groups such as methoxy and bromo allows for reactions that can modify the compound, leading to new derivatives with potentially different biological or chemical activities. The Schiff base formation is a notable reaction, as demonstrated in compounds synthesized for structural and activity studies (Zhu & Qiu, 2011).

Physical Properties Analysis

The physical properties of 3-(3-Bromo-4-methoxyphenyl)-N-phenylacrylamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by molecular structure and intermolecular interactions, as seen in the crystal structure analysis of related compounds, providing insights into the stability and solubility of these chemicals (Umarani et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are determined by the compound's molecular structure. The presence of electron-withdrawing or donating groups, such as bromo and methoxy, respectively, influences the compound's reactivity. This is evident in the synthesis and characterization of related compounds, where these groups play a significant role in the compound's overall chemical behavior (Jones et al., 1979).

Applications De Recherche Scientifique

1. Synthesis of Molecular Building Blocks

Compounds containing the bromo- and methoxyphenyl groups are pivotal in synthesizing molecular wires and electronic materials. For instance, simple and accessible aryl bromides, similar in structure to "3-(3-bromo-4-methoxyphenyl)-N-phenylacrylamide", have been utilized as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. These molecular wires exhibit potential applications in molecular electronics, demonstrating the versatility of bromo-methoxyphenyl compounds in synthesizing complex organic structures (Stuhr-Hansen et al., 2005).

2. Photodynamic Therapy for Cancer Treatment

Research on zinc phthalocyanine derivatives substituted with bromo- and methoxyphenyl groups has shown promising applications in photodynamic therapy (PDT) for cancer. These compounds, characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, are crucial for Type II PDT mechanisms. Their remarkable potential as Type II photosensitizers highlights the application of bromo-methoxyphenyl derivatives in developing effective cancer treatments (Pişkin et al., 2020).

3. Antibacterial and Antifungal Agents

Bromophenol derivatives, including those with bromo- and methoxyphenyl groups, have been identified from marine algae and tested for their antibacterial and antifungal activities. These compounds, through their unique structural features, have shown moderate to significant activity against various strains of bacteria and fungi, indicating their potential as bioactive agents for developing new antibiotics and antifungal medications (Xu et al., 2003).

4. Carbonic Anhydrase Inhibition

The exploration of novel bromophenol derivatives as inhibitors of carbonic anhydrase has opened new avenues in therapeutic applications. These compounds exhibit strong inhibitory activity against human isoforms of carbonic anhydrase, a crucial enzyme in regulating pH and CO2 transport in the body. This research highlights the potential of bromo-methoxyphenyl derivatives in treating conditions like glaucoma, epilepsy, and osteoporosis by modulating enzyme activity (Akbaba et al., 2013).

Propriétés

IUPAC Name |

(E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO2/c1-20-15-9-7-12(11-14(15)17)8-10-16(19)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPHNKOGWTUHHO-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(3-bromo-4-methoxyphenyl)-N-phenylprop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5550450.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550455.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![5,7-diethyl-2-(1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5550488.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)

![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5550516.png)

![(1S*,5R*)-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550523.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5550527.png)